molecular formula C13H13BrN4O2S2 B2637039 N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 393564-83-5

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2637039
CAS No.: 393564-83-5
M. Wt: 401.3
InChI Key: XTJXGGPSDZVMTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of various precursors under specific conditions . For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the reaction of a bromophenyl compound with other reagents to form a complex structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Antimicrobial Studies

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, belonging to the class of 1,3,4-thiadiazole derivatives, has been explored primarily for its antimicrobial properties. These compounds, including various 1,3,4-thiadiazole derivatives, exhibit a range of biological activities. For instance, Ameen and Qasir (2017) synthesized derivatives with potential antibacterial and antifungal activities (Ameen & Qasir, 2017). Similarly, Chandrakantha et al. (2014) reported the synthesis of related compounds, which displayed notable antibacterial and antifungal activities (Chandrakantha et al., 2014).

Anticancer Potential

There's a growing interest in exploring the anticancer potential of 1,3,4-thiadiazole derivatives. For example, a study by Tiwari et al. (2017) focused on the synthesis of thiadiazole derivatives with promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Chemical Structure and Noncovalent Interactions

The chemical structure and noncovalent interactions of such compounds are also a subject of research. El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and examined their molecular interactions and stability, providing insights into the molecular structure of similar compounds (El-Emam et al., 2020).

Nematocidal Activity

Exploring the nematocidal activity of 1,3,4-thiadiazole derivatives is another area of interest. Liu et al. (2022) investigated novel derivatives for their effectiveness against specific nematodes, highlighting the potential agricultural applications of these compounds (Liu et al., 2022).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have been found to exhibit antimicrobial and anticancer activities .

Future Directions

Future research could focus on further understanding the pharmacological activities of these compounds and their potential applications in treating microbial infections and cancer .

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2S2/c1-2-10(19)16-12-17-18-13(22-12)21-7-11(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJXGGPSDZVMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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